molecular formula C7H9BrN2 B1526373 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole CAS No. 1257637-80-1

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Cat. No. B1526373
Key on ui cas rn: 1257637-80-1
M. Wt: 201.06 g/mol
InChI Key: USPQGAVLHGQJJV-UHFFFAOYSA-N
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Patent
US08575360B2

Procedure details

To a stirred solution of 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole (500 mg, 2.5 mmol) in THF (10 mL) was added dropwise a 2.5 M solution of n-BuLi (1.4 mL, 3.5 mmol) at −78° C., and the resulting light yellow solution was stirred for 30 min. To the mixture was added a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 mL, 5.5 mmol) in THF (1 mL), and the mixture was warmed to room temperature over 30 min. The reaction was quenched with saturated aqueous NH4Cl solution. The mixture was extracted with EtOAc (50 mL), washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by normal phase flash chromatography on silica gel (5% MeOH—CH2Cl2, Rf=0.35) to provide 3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (294 mg, 48%) as a yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH:8]2[CH2:10][CH2:9]2)=[N:4][N:5]([CH3:7])[CH:6]=1.[Li]CCCC.C(O[B:20]1[O:24][C:23]([CH3:26])([CH3:25])[C:22]([CH3:28])([CH3:27])[O:21]1)(C)C>C1COCC1>[CH:8]1([C:3]2[C:2]([B:20]3[O:24][C:23]([CH3:26])([CH3:25])[C:22]([CH3:28])([CH3:27])[O:21]3)=[CH:6][N:5]([CH3:7])[N:4]=2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C(=NN(C1)C)C1CC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting light yellow solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by normal phase flash chromatography on silica gel (5% MeOH—CH2Cl2, Rf=0.35)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C1=NN(C=C1B1OC(C(O1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 294 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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